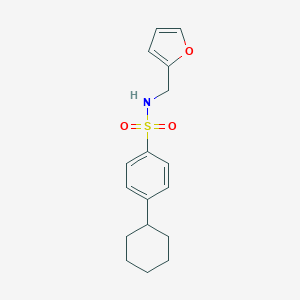![molecular formula C22H21N3O3 B261736 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Applications De Recherche Scientifique
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to possess anti-tumor activity in various cancer cell lines. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to activate the adenosine A1 receptor, which may contribute to its analgesic effects. Furthermore, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, there are also some limitations to the use of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective derivatives of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide for use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide and its potential off-target effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in animal models of disease.
Méthodes De Synthèse
The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methylphenol with ethyl chloroformate to form 2-methylphenyl chloroformate. This intermediate is then reacted with 3-pyridinemethanol to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is then coupled with 2-aminoacetophenone to form 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide.
Propriétés
Nom du produit |
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide |
|---|---|
Formule moléculaire |
C22H21N3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-16-7-2-5-11-20(16)28-15-21(26)25-19-10-4-3-9-18(19)22(27)24-14-17-8-6-12-23-13-17/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
MSJMDSDTRQYLOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)


![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)